molecular formula C10H13NO3 B13046823 (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid

(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid

Cat. No.: B13046823
M. Wt: 195.21 g/mol
InChI Key: WPNRMXBILKKMEW-QMMMGPOBSA-N
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Description

(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of 3-aminopyrroles.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-7(3-2-4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

WPNRMXBILKKMEW-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=CC=C1O)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=CC=C1O)C(CC(=O)O)N

Origin of Product

United States

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